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molecular formula C6H3Cl2NO B188498 4,6-Dichloropicolinaldehyde CAS No. 132683-62-6

4,6-Dichloropicolinaldehyde

Cat. No. B188498
M. Wt: 176 g/mol
InChI Key: VNSCIAVHRDIZMI-UHFFFAOYSA-N
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Patent
US05750549

Procedure details

To a solution of 2-carbomethoxy-4,6-dichloropyridine (206 mg, 1 mmol) in 4 mL of dry toluene at -78° in a 25 mL round bottomed flask fitted with a stirrer bar and rubber septum, prepared by the procedure of D. G. Markees (vide supra) was slowly added 1.33 mL of 1.5M DIBAL (2 equivalents) in toluene. The mixture was stirred at -78° for 45 minutes, then at -50° for 30 minutes. The mixture was quenched with saturated ammonium chloride. After the effervescence ceased, the mixture was poured into 10 mL of water and extracted with 2×20 mL of methylene chloride. The organic layer was dried over anhydrous MgSO4, filtered and the solvent volume reduced. The residue was purifed by flash chromatography (85/15 hexane/ethyl acetate). Recovered 75 mg of product. NMR (CDCl3 200 Mhz): δ 7.59 (d, 1H, J=2 Hz), 7.87 (d, 1H, J=2 Hz), 9.97 (s, 1H).
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[N:6]=1)(OC)=[O:2].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH:1]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[N:6]=1)=[O:2]

Inputs

Step One
Name
Quantity
206 mg
Type
reactant
Smiles
C(=O)(OC)C1=NC(=CC(=C1)Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.33 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at -78° for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rubber septum, prepared by the procedure of D
WAIT
Type
WAIT
Details
at -50° for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated ammonium chloride
ADDITION
Type
ADDITION
Details
the mixture was poured into 10 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×20 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recovered 75 mg of product

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(=O)C1=NC(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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